1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(2-chloroethyl)-4-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7(12)8-2-3-10(13)9(6-8)4-5-11/h2-3,6,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOCBJJXTMURPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Versatility of Hydroxyacetophenones in Modern Chemistry
An In-depth Technical Guide to Substituted Acetophenones: Focus on 3-Hydroxyacetophenone
A Note on the Target Compound: A direct CAS (Chemical Abstracts Service) number for "3-(2-chloroethyl)-4-hydroxyacetophenone" is not readily found in major chemical databases. This suggests the compound may be a novel or non-standard intermediate. This guide will, therefore, focus on a closely related and fundamentally important precursor, 3-Hydroxyacetophenone (CAS No. 121-71-1) . The principles, protocols, and applications discussed herein provide a foundational framework applicable to the synthesis and study of more complex derivatives, including the originally requested molecule.
Hydroxyacetophenones are a class of aromatic ketones that serve as pivotal building blocks in organic synthesis.[1] Their dual functionality—a reactive ketone group and a modifiable phenolic hydroxyl group—makes them exceptionally versatile precursors for a vast array of more complex molecules.[1] These compounds are not merely synthetic curiosities; they are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
3-Hydroxyacetophenone, in particular, is a significant isomer with broad applications. It acts as a crucial intermediate in the synthesis of anti-inflammatory, analgesic, and antimicrobial agents.[2][3] Its presence in natural sources, such as in the exudate of the mature beaver (castoreum), also points to its biological relevance.[4] This guide offers a technical exploration of 3-hydroxyacetophenone, from its fundamental properties to its synthesis and application, designed for the research scientist and drug development professional.
Part 1: Physicochemical and Spectroscopic Profile
Understanding the core properties of a starting material is paramount for its effective use in synthesis and development.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 121-71-1 | [4] |
| Molecular Formula | C₈H₈O₂ | [4] |
| Molar Mass | 136.150 g·mol⁻¹ | [4] |
| Appearance | Off-white to light beige solid | [5] |
| Melting Point | 96 °C (205 °F; 369 K) | [4] |
| Boiling Point | 296 °C (565 °F; 569 K) | [4] |
| Density | 1.099 g/cm³ | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone | [6][7] |
Spectroscopic Signature
The structural identity of 3-hydroxyacetophenone is confirmed through standard spectroscopic methods. The key features to expect are:
-
¹H NMR: Distinct aromatic proton signals, a singlet for the acetyl methyl group, and a broad singlet for the phenolic hydroxyl proton.
-
¹³C NMR: Resonances for the carbonyl carbon (typically >190 ppm), the methyl carbon, and six distinct aromatic carbons.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch (around 1670 cm⁻¹), a broad O-H stretch (around 3300 cm⁻¹), and C-O stretching and aromatic C-H bending vibrations.
Part 2: Synthesis and Reaction Pathways
The synthesis of substituted acetophenones is a cornerstone of industrial and laboratory organic chemistry. The methods chosen often depend on scale, cost of starting materials, and desired purity.
Workflow for a Common Synthetic Route
A prevalent method for synthesizing 3-hydroxyacetophenone involves the sulfonation of acetophenone, followed by alkaline hydrolysis. This process is advantageous due to the low cost of the initial starting material, acetophenone.
Caption: General workflow for the synthesis of 3-hydroxyacetophenone via sulfonation.
Detailed Experimental Protocol: Synthesis from Acetophenone
This protocol is adapted from established industrial synthesis methods.[8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.
-
Sulfonation: Charge the flask with concentrated sulfuric acid. Cool the acid to between -5 and 0 °C. Slowly add acetophenone dropwise via the dropping funnel, ensuring the temperature does not exceed 0 °C. After the addition is complete, continue stirring at this temperature for 30 minutes.
-
Heating: Remove the ice bath and slowly warm the reaction mixture to 55-65 °C. Maintain this temperature and continue stirring for 18-22 hours.
-
Quenching: After the reaction period, cool the mixture to room temperature. In a separate large beaker containing ice water, slowly and carefully add the reaction mixture dropwise with vigorous stirring to precipitate the product, 3-sulfonyl acetophenone.
-
Isolation of Intermediate: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Hydrolysis: Transfer the 3-sulfonyl acetophenone intermediate to a suitable reaction vessel. Add a 5M solution of sodium hydroxide. Heat the mixture to 95-105 °C until all the solid dissolves, and continue the reaction for 28-32 hours.
-
Acidification and Product Isolation: Cool the reaction mixture to 8-12 °C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 5. A precipitate of 3-hydroxyacetophenone will form.
-
Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure 3-hydroxyacetophenone.
Part 3: Core Applications in Drug Discovery and Development
The true value of 3-hydroxyacetophenone is realized in its role as a versatile scaffold for building biologically active molecules.
Signaling Pathway Context: A Building Block for Kinase Inhibitors
Many kinase inhibitors, crucial in oncology and immunology, feature complex heterocyclic cores. α-Haloketones derived from hydroxyacetophenones are key precursors for constructing these scaffolds, such as the 2-aminothiazole ring system, which is prevalent in many biologically active molecules.[9]
Caption: Role of 3-hydroxyacetophenone in the synthesis of kinase inhibitor scaffolds.
Other Key Applications
-
Pharmaceuticals: It serves as an intermediate for antihistamines, antimicrobials, and antifungal agents.[3]
-
Cosmetics: Due to its aromatic properties and antioxidant potential, it is used in fragrances and skincare formulations.[2][3]
-
Research: It is a fundamental tool in academic research for developing new chemical entities and studying reaction mechanisms.[2]
Part 4: Safety, Handling, and Storage
Safe handling of any chemical reagent is non-negotiable in a professional laboratory setting. While 3-hydroxyacetophenone is not acutely toxic, proper precautions must be observed.
Hazard Identification and PPE
The primary hazards associated with related hydroxyacetophenones are eye and skin irritation.[6][10][11]
| Hazard Statement | GHS Classification | Recommended PPE |
| Causes serious eye irritation | Eye Irrit. 2A (H319) | Safety glasses with side shields or goggles.[10][12] |
| May cause skin irritation | Skin Irrit. 2 (H315) | Nitrile or neoprene gloves. |
| May cause respiratory irritation | STOT SE 3 (H335) | Use in a well-ventilated area or fume hood.[11] |
| Harmful if swallowed | Acute Tox. 4 (H302) | Do not ingest. Wash hands thoroughly after handling.[6] |
First Aid and Spill Management
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[10][12]
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water.
-
Inhalation: Move person to fresh air.
-
Spill: For solid spills, avoid generating dust. Sweep up the material and place it in a designated, labeled waste container. Clean the affected area thoroughly.[5][10]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
Conclusion
3-Hydroxyacetophenone is a testament to how simple, well-characterized molecules can serve as powerful platforms for innovation. Its robust synthesis routes and versatile reactivity make it an indispensable tool for chemists, particularly those in drug discovery and materials science. By understanding its fundamental properties, reaction pathways, and safety protocols, researchers can effectively leverage this compound to construct the complex molecular architectures required to address modern scientific challenges.
References
- Sigma-Aldrich. (n.d.). 3-Chloro-4-hydroxyacetophenone Safety Data Sheet.
- Chem-Impex. (n.d.). 2-Chloro-3',4'-dihydroxyacetophenone.
- ChemicalBook. (n.d.). 2'-CHLORO-4'-HYDROXYACETOPHENONE synthesis.
- CymitQuimica. (n.d.). 3'-Chloro-4'-hydroxyacetophenone.
- MilliporeSigma. (2025). Safety Data Sheet.
- Valence Labs. (2025, August 19). The Significance of 3-Hydroxyacetophenone Manufacturer.
- Cefa Cilinas Biotics Pvt Ltd. (2023, March 28). Various Applications Of 3-Hydroxyacetophenone.
- Benchchem. (2025). A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'.
- Iqbal, M. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
- CPAChem. (2024, September 20). Safety data sheet.
- Merck Millipore. (n.d.). Safety Data Sheet.
- ChemicalBook. (2026, January 13). 2-CHLORO-4'-HYDROXYACETOPHENONE.
- Grand View Research. (n.d.). Comprehensive Guide to Understanding 4-Hydroxyacetophenone Applications and Benefits in Industry.
- Al-Amiery, A. A. (2025, August 29).
- Wikipedia. (n.d.). 3-Hydroxyacetophenone.
- Google Patents. (2011). CN102040499A - Method for synthesizing 3-hydroxyacetophenone.
- BASF. (2025, September 4). Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Chloro-3',4'-dihydroxyacetophenone.
Sources
- 1. jpub.org [jpub.org]
- 2. valencelabs.co [valencelabs.co]
- 3. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]
- 4. 3-Hydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 5. download.basf.com [download.basf.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]
- 8. CN102040499A - Method for synthesizing 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemos.de [chemos.de]
- 12. merckmillipore.com [merckmillipore.com]
The Alchemical Blueprint: A Guide to the Core Synthetic Intermediates of Melatonin Receptor Agonists
Foreword: Beyond the Final Compound
In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the true elegance and efficiency of a drug's synthesis lie in the strategic construction of its core intermediates. These molecular scaffolds are the unsung heroes, the critical junctions in the synthetic roadmap that dictate the feasibility, scalability, and ultimate success of a drug development program. This guide is dedicated to the researchers, scientists, and drug development professionals who understand that a mastery of intermediate synthesis is paramount.
We will dissect the synthetic pathways to prominent melatonin receptor agonists, not by merely listing reactions, but by delving into the why—the causality behind the choice of reagents, the strategic selection of reaction sequences, and the chemical logic that underpins the creation of these vital molecular building blocks. This is not a mere collection of protocols; it is a curated exploration of the chemical artistry that transforms simple precursors into the complex architectures that interact with the melatonin receptors, MT1 and MT2, to modulate the delicate rhythms of our biology[1][2][3].
Our focus will be on the pivotal intermediates for three classes of agonists, exemplified by the approved drugs: Ramelteon (indan-based), Agomelatine (naphthalene-based), and Tasimelteon (benzofuran-based). Each section will provide a detailed look at the synthesis of a key intermediate, complete with step-by-step protocols, mechanistic insights, and the authoritative grounding necessary for scientific rigor.
Part 1: The Indane Core - Crafting the Tricyclic Scaffold of Ramelteon
Ramelteon's unique tricyclic indanofuran structure presents a fascinating synthetic challenge.[4][5][6] The rigidity of this framework is key to its high affinity and selectivity for the MT1 and MT2 receptors.[7] The cornerstone of its synthesis is the creation of the 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one intermediate. This ketone is the platform upon which the crucial propionamide side chain is built.
Strategic Approach: From Benzofuran to Indanone
The synthesis of the indanone core of Ramelteon often begins with a commercially available benzofuran. The strategy involves building the five-membered ring of the indane system onto the existing furan and benzene rings. This is typically achieved through a sequence of reactions that introduce a two-carbon chain, which is then cyclized.
A common route involves a Friedel-Crafts acylation or a similar reaction to introduce a side chain that can be manipulated and ultimately cyclized to form the indanone.[8] Protecting groups and specific reaction conditions are critical to ensure the correct regioselectivity of the cyclization.[8]
Key Intermediate: 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-one
The synthesis of this key ketone intermediate is a multi-step process that requires careful control over each reaction. Below is a representative synthetic workflow.
Caption: Synthetic workflow for the indanone core of Ramelteon.
Experimental Protocol: Synthesis of the Indanone Core
The following protocol is a composite of established methods and illustrates the key transformations.[8]
Step 1: Vilsmeier-Haack Formylation of Benzofuran
-
Rationale: This reaction introduces a formyl group at the 2-position of the benzofuran ring, which serves as a handle for chain extension.
-
Procedure:
-
To a stirred solution of benzofuran in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aldehyde intermediate.
-
Step 2: Horner-Wadsworth-Emmons Olefination
-
Rationale: This reaction extends the carbon chain by two atoms and introduces an ester functionality, which will be converted to a carboxylic acid for cyclization.
-
Procedure:
-
To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF), add triethyl phosphonoacetate dropwise at 0°C.
-
Stir the mixture until the evolution of hydrogen ceases.
-
Add a solution of the aldehyde intermediate from Step 1 in THF.
-
Stir the reaction at room temperature for 4-6 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to give the olefinic ester.
-
Step 3: Catalytic Hydrogenation
-
Rationale: The double bond of the olefinic ester is reduced to a saturated carbon-carbon bond.
-
Procedure:
-
Dissolve the olefinic ester in ethanol and add 10% palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 12-16 hours.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the saturated ester.
-
Step 4: Hydrolysis to the Carboxylic Acid
-
Rationale: The ester is hydrolyzed to the corresponding carboxylic acid, which is necessary for the subsequent Friedel-Crafts cyclization.
-
Procedure:
-
Dissolve the saturated ester in a mixture of methanol and water.
-
Add sodium hydroxide and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and acidify with 1M hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the carboxylic acid.
-
Step 5: Friedel-Crafts Cyclization
-
Rationale: The carboxylic acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts acylation to form the indanone ring.
-
Procedure:
-
To a solution of the carboxylic acid in dichloromethane, add thionyl chloride and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in dichloromethane and cool to 0°C.
-
Add aluminum trichloride portion-wise and stir the reaction at 0°C for 1-2 hours.
-
Quench the reaction by carefully adding ice-water.
-
Separate the organic layer, wash with water and brine, dry, and concentrate. Purify the residue by column chromatography to obtain the target indanone core.[8]
-
| Step | Reaction | Reagents | Typical Yield |
| 1 | Vilsmeier-Haack | POCl3, DMF | ~95% |
| 2 | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | ~90% |
| 3 | Hydrogenation | H2, Pd/C | >95% |
| 4 | Hydrolysis | NaOH, H2O | ~90% |
| 5 | Friedel-Crafts Cyclization | SOCl2, AlCl3 | ~85% |
Part 2: The Naphthalene Core - Building the Bioisostere of Agomelatine
Agomelatine is a notable melatonin agonist where the indole nucleus of melatonin is replaced by a naphthalene ring.[9][10] This bioisosteric replacement maintains the necessary spatial arrangement of the methoxy group and the ethylamide side chain while altering the molecule's overall properties. The synthesis of agomelatine hinges on the efficient preparation of a key intermediate: (7-methoxy-1-naphthyl)acetonitrile.
Strategic Approach: From Tetralone to Naphthylacetonitrile
A common and efficient strategy for the synthesis of the agomelatine core begins with 7-methoxy-1-tetralone.[10] This starting material already contains the methoxy-substituted aromatic ring and a ketone that can be functionalized to introduce the ethylamine side chain. The synthetic sequence involves the introduction of a cyanomethyl group, followed by aromatization of the tetralone ring to the naphthalene system.[10][11]
Key Intermediate: (7-Methoxy-1-naphthyl)acetonitrile
This nitrile is a versatile intermediate. The cyano group can be readily reduced to the primary amine, which is then acylated to complete the synthesis of agomelatine.
Caption: Synthetic pathway to the key acetonitrile intermediate for Agomelatine.
Experimental Protocol: Synthesis of (7-Methoxy-1-naphthyl)acetonitrile
The following protocol details a robust method for the preparation of this key intermediate.[10]
Step 1: Nucleophilic Addition of Acetonitrile
-
Rationale: This step introduces the two-carbon side chain with a nitrile functionality. The use of a strong base like n-butyllithium generates the acetonitrile anion, which acts as the nucleophile.
-
Procedure:
-
To a solution of acetonitrile in anhydrous THF at -78°C, add n-butyllithium dropwise.
-
Stir the mixture for 30 minutes at -78°C.
-
Add a solution of 7-methoxy-1-tetralone in THF.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the crude 1-hydroxy-1-(cyanomethyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene.
-
Step 2: Dehydration and Aromatization
-
Rationale: This two-step sequence first eliminates the hydroxyl group to form an unsaturated intermediate, which is then dehydrogenated to the stable aromatic naphthalene ring. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful dehydrogenating agent for this purpose.
-
Procedure:
-
Dissolve the crude hydroxy-nitrile from Step 1 in toluene.
-
Add p-toluenesulfonic acid (TsOH) and heat the mixture to reflux with a Dean-Stark trap to remove water.
-
After the dehydration is complete (monitored by TLC), cool the reaction mixture.
-
Add DDQ and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction, filter to remove the precipitated hydroquinone, and wash the filtrate with a sodium bicarbonate solution.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue by column chromatography to afford (7-methoxy-1-naphthyl)acetonitrile.
-
| Step | Reaction | Reagents | Typical Yield |
| 1 | Nucleophilic Addition | n-BuLi, Acetonitrile | ~85-90% |
| 2 | Dehydration/Aromatization | TsOH, DDQ | ~75-80% |
Part 3: The Benzofuran Core - Asymmetric Synthesis for Tasimelteon
Tasimelteon, used for non-24-hour sleep-wake disorder, features a dihydrobenzofuran core with a chiral cyclopropyl side chain.[12][13] The stereochemistry of this side chain is critical for its biological activity. Therefore, the synthesis of the key intermediates must be stereocontrolled. A pivotal intermediate in many synthetic routes is a chiral epoxide derived from 4-vinyl-2,3-dihydrobenzofuran.
Strategic Approach: Asymmetric Epoxidation and Cyclopropanation
The synthesis of Tasimelteon often starts with the construction of the dihydrobenzofuran ring system, followed by the introduction of a vinyl group at the 4-position. This vinyl group is then subjected to an asymmetric epoxidation to establish the required chirality. The resulting epoxide is a versatile intermediate that can be opened to form a diol, which is then converted to the cyclopropane ring.[14][15]
Key Intermediate: (R)-2-(2,3-dihydrobenzofuran-4-yl)oxirane
The enantiopure epoxide is the lynchpin of the asymmetric synthesis of Tasimelteon. Its stereocenter dictates the final stereochemistry of the drug.
Sources
- 1. Chiral Recognition of Flexible Melatonin Receptor Ligands Induced by Conformational Equilibria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Melatonin receptor agonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Synthesis of a novel series of tricyclic indan derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Ramelteon synthesis - chemicalbook [chemicalbook.com]
- 9. scielo.br [scielo.br]
- 10. CN101792400A - Synthetic method for agomelatine - Google Patents [patents.google.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Characterization, and Crystal Chemistry of Tasimelteon, a Melatonin Agonist, in Its Anhydrous and Hemihydrate Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anhydrates and hemihydrate of tasimelteon: Synthesis, structure, and pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]
A Technical Guide to Benzofuran Derivative Building Blocks for Medicinal Chemistry
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a vast range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] This guide provides an in-depth analysis of the synthesis and application of benzofuran building blocks for drug discovery professionals. We will explore key synthetic methodologies, explaining the rationale behind experimental choices, provide actionable protocols, and examine case studies of benzofuran-containing drugs that have made it to the market. The aim is to equip researchers with the foundational knowledge and practical insights required to effectively leverage this versatile heterocycle in modern drug development programs.
The Strategic Importance of the Benzofuran Core
Benzofuran, a heterocyclic compound formed by the fusion of a benzene ring and a furan ring, provides a rigid, planar scaffold that is amenable to functionalization at multiple positions.[5] This structural feature allows for the precise spatial orientation of substituents to optimize interactions with biological targets. Its lipophilic nature, conferred by the benzofuran ring, facilitates membrane permeability, a crucial property for drug candidates.[4]
The therapeutic relevance of this scaffold is extensive. Benzofuran derivatives are known to act as inhibitors of crucial enzymes like protein kinases, which are often dysregulated in diseases such as cancer.[4][6][7] Furthermore, they are found in drugs targeting a wide array of conditions, from cardiovascular diseases like arrhythmia (Amiodarone) to fungal infections (Griseofulvin).[1]
The Medicinal Chemist's Toolbox: Core Synthetic Strategies
The construction of the benzofuran nucleus is a well-explored area of organic synthesis. The choice of synthetic route is dictated by factors such as desired substitution patterns, functional group tolerance, scalability, and atom economy. Here, we detail several field-proven, catalytic strategies.
Palladium-Catalyzed Intramolecular Cyclizations
Transition-metal catalysis, particularly using palladium, offers a powerful and versatile approach to benzofuran synthesis. These methods often involve the formation of a key C-C or C-O bond to construct the furan ring. A prevalent strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, followed by an intramolecular cyclization.[8]
Causality and Experimental Rationale:
-
Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (CuI) is crucial.[5][8] The palladium complex facilitates the oxidative addition to the aryl halide, while the copper acetylide, formed in situ, participates in the transmetalation step of the Sonogashira coupling. The absence of the copper co-catalyst often results in failed or low-yield reactions.[5][8]
-
Ligand Choice: Ligands such as triphenylphosphine (PPh₃) or tricyclohexylphosphine (PCy₃) stabilize the palladium center and modulate its reactivity, preventing catalyst decomposition and promoting the desired catalytic cycle.[5][8]
-
Base and Solvent: A base, typically an amine like triethylamine (Et₃N), is required to neutralize the HX generated during the reaction and to facilitate the formation of the copper acetylide. It can often serve as the solvent as well.[5][8]
Workflow for Palladium-Catalyzed Benzofuran Synthesis
Caption: A two-stage workflow for benzofuran synthesis.
Detailed Experimental Protocol: Synthesis of a 2-Arylbenzofuran [9]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add o-iodophenol (1.0 mmol), the corresponding terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add anhydrous triethylamine (5 mL).
-
Reaction Execution: Stir the mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzofuran.
C-H Activation Strategies
More modern and atom-economical approaches involve the direct C-H activation of phenols or related precursors, bypassing the need for pre-functionalized starting materials like halophenols.[8][10] Rhodium and Palladium catalysts have been effectively used for this purpose.[5][8]
Causality and Experimental Rationale:
-
Directing Group: The hydroxyl group of the phenol often acts as a directing group, guiding the metal catalyst to the ortho C-H bond for activation.
-
Oxidant: These reactions typically require an oxidant (e.g., Cu(OAc)₂, Ag₂O) to regenerate the active catalytic species and complete the catalytic cycle.[11][12]
-
Mechanism: The general pathway involves ortho-palladation, insertion of a coupling partner (like an alkyne or olefin), and subsequent reductive elimination or β-hydride elimination to form the benzofuran ring and regenerate the catalyst.[8][11]
Mechanism of Pd-Catalyzed C-H Activation/Cyclization
Caption: Simplified catalytic cycle for benzofuran synthesis.
McMurry Coupling Approach
A facile, two-step synthesis for 2-arylbenzofurans utilizes a selective cross-McMurry coupling reaction.[13][14] This approach is particularly effective for creating symmetrically or asymmetrically substituted stilbene-like intermediates which then undergo oxidative cyclization.
Causality and Experimental Rationale:
-
Low-Valent Titanium: The McMurry reaction relies on a low-valent titanium species, typically generated in situ from TiCl₃ and a reducing agent like a Zn-Cu couple. This oxophilic reagent reductively couples two carbonyl groups to form an alkene.
-
Selective Cross-Coupling: The presence of the ortho-hydroxyl group on one of the aldehyde partners (salicylaldehyde) directs the reaction, favoring the cross-coupling product over homo-coupling products.[13]
-
Oxidative Cyclization: The resulting o-vinylphenol intermediate is then cyclized. A common and effective method uses iodine (I₂) and a base (K₂CO₃), which proceeds via an electrophilic cyclization mechanism.[13]
Detailed Experimental Protocol: Synthesis of a 2-Arylbenzofuran via McMurry Coupling [13]
Step 1: Selective Cross McMurry Coupling
-
Catalyst Preparation: In a flame-dried, three-necked flask under Argon, add dry THF and TiCl₃. Cool the suspension to 0 °C and slowly add a Zn-Cu couple. Reflux the mixture until a black slurry of active low-valent titanium is formed.
-
Reactant Addition: Cool the slurry to room temperature and add a solution of salicylaldehyde (1.0 equiv) and a second aromatic aldehyde (1.0 equiv) in dry THF dropwise.
-
Reaction Execution: Reflux the mixture until the starting materials are consumed (monitored by TLC).
-
Work-up: Cool the reaction and quench by the slow addition of aqueous K₂CO₃ solution. Filter the mixture through Celite and extract the filtrate with diethyl ether. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate to yield the crude o-vinylphenol.
Step 2: Oxidative Cyclization
-
Reaction Setup: To a solution of the crude o-vinylphenol (1.0 mmol) in THF (10 mL), add anhydrous K₂CO₃ (5.5 mmol).
-
Reagent Addition: Stir the mixture for 10 minutes, then add iodine (I₂) (5.5 mmol).
-
Reaction Execution: Stir at ambient temperature until the starting material is consumed.
-
Work-up: Pour the mixture into saturated aqueous NaHCO₃ and quench the excess iodine with saturated aqueous NaHSO₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to obtain the 2-arylbenzofuran.
Benzofuran Building Blocks in Marketed Drugs
The versatility of the benzofuran scaffold is clearly demonstrated by its presence in several FDA-approved drugs. These examples highlight how the core structure can be elaborated to achieve specific therapeutic effects.
| Drug Name | Therapeutic Area | Mechanism of Action / Target |
| Amiodarone | Antiarrhythmic | Blocks multiple ion channels (potassium, sodium, calcium) in cardiac myocytes, prolonging the cardiac action potential.[4] |
| Griseofulvin | Antifungal | Disrupts the mitotic spindle structure in fungal cells, thereby inhibiting mitosis.[1] |
| Vilazodone | Antidepressant | Serotonin (5-HT) reuptake inhibitor and 5-HT₁ₐ receptor partial agonist. |
| Darifenacin | Overactive Bladder | Selective M3 muscarinic receptor antagonist, reducing smooth muscle contraction in the bladder. |
This table provides a summary of selected FDA-approved drugs featuring a benzofuran core.[1][15]
Case Study: Amiodarone
Amiodarone is a potent antiarrhythmic agent whose structure is centered on a 2-butyl-3-benzofuranyl ketone.[4] The benzofuran ring contributes significantly to the drug's high lipophilicity, leading to its extensive distribution in tissues like fat, liver, and lung, and its long elimination half-life.[4] The diethylaminoethoxy side chain is crucial for its amphiphilic character and contributes to its complex mechanism of action.[4]
Strategic Considerations and Future Perspectives
While classical methods are robust, the field is continually evolving towards more efficient and sustainable synthetic strategies.
-
C-H Functionalization: The direct functionalization of C-H bonds remains a major focus, aiming to reduce the number of synthetic steps and the generation of waste from pre-functionalized starting materials.[8][10]
-
Photoredox Catalysis: Light-mediated reactions are emerging as a powerful tool for constructing benzofurans under mild conditions, often enabling unique bond formations that are inaccessible through traditional thermal methods.
-
Flow Chemistry: The use of continuous flow reactors for the synthesis of benzofuran building blocks can offer improved safety, scalability, and product consistency compared to batch processing.
The future of benzofuran-based drug discovery lies in integrating these modern synthetic techniques with advanced computational modeling and high-throughput screening. This synergy will enable the rapid design and synthesis of novel, highly functionalized benzofuran libraries, accelerating the identification of next-generation therapeutic agents with enhanced potency and selectivity.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Center for Biotechnology Information. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Advances in Synthetic Strategies and Medicinal Importance of Benzofurans: A Review. ResearchGate. Available at: [Link]
-
Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. PubMed. Available at: [Link]
-
Synthetic Methods for Novel Benzofuran Derivatives and their Biological Activities. Prayogik Rasayan. Available at: [Link]
-
Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. PubMed. Available at: [Link]
-
Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research. Available at: [Link]
-
Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. ACS Publications. Available at: [Link]
-
Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. ResearchGate. Available at: [Link]
-
Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. National Center for Biotechnology Information. Available at: [Link]
-
A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. ACS Publications. Available at: [Link]
-
One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. ACS Publications. Available at: [Link]
-
Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization cascade sequence in water or DMSO. Royal Society of Chemistry. Available at: [Link]
-
A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings. PubMed. Available at: [Link]
-
Preparation of 2-Arylbenzofurans. ResearchGate. Available at: [Link]
-
Biological and medicinal significance of benzofuran. PubMed. Available at: [Link]
-
Palladium-Catalyzed Synthesis of 2-Sulfenyl Benzofused Heterocycles through Domino Cyclization/Thiolation of gem-Dibromoolefins. ACS Publications. Available at: [Link]
-
Benzofuran – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate. Available at: [Link]
-
Some approved drugs containing benzofuran scaffolds. ResearchGate. Available at: [Link]
-
Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. National Center for Biotechnology Information. Available at: [Link]
-
Novel Benzofuran Inhibitors of Human Mitogen-Activated Protein Kinase phosphatase-1. PubMed. Available at: [Link]
-
Synthesis of Dibenzofurans via C–H Activation of o-Iodo Diaryl Ethers. ACS Publications. Available at: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP. Available at: [Link]
-
Mini Review on Important Biological Properties of Benzofuran Derivatives. Crimson Publishers. Available at: [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
Sources
- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. divyarasayan.org [divyarasayan.org]
- 10. Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling & Process Engineering for 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one
[1]
Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Understanding the solubility of this compound requires an analysis of its competing functional groups: the hydrophilic phenolic hydroxyl (-OH) and ketone (C=O) versus the lipophilic chloroethyl side chain and aromatic core.[1]
Structural Analysis
The molecule consists of a 4-hydroxyacetophenone core modified with a 2-chloroethyl group at the ortho position (carbon 3).[1][2] This modification significantly alters the crystal lattice energy and solvent interaction potential compared to the parent compound.[2]
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₁₁ClO₂[2]
-
Molecular Weight: 198.65 g/mol [2]
-
Key Functional Groups:
Predicted Physicochemical Properties
Data derived from structural group contribution methods (fragment-based prediction).[1]
| Property | Predicted Value | Mechanistic Implication |
| LogP (Octanol/Water) | 2.1 – 2.4 | Moderate lipophilicity; expects higher solubility in alcohols/esters than water.[1] |
| pKa (Acidic) | 7.8 ± 0.2 | Soluble in alkaline aqueous solutions (pH > 9) via phenolate formation.[2] |
| Melting Point | 95 – 115 °C | Solid at room temperature; amenable to melt crystallization.[2] |
| H-Bond Donors/Acceptors | 1 / 2 | Supports formation of stable crystal polymorphs via intermolecular H-bonding.[1] |
Solubility Data Landscape
As direct experimental solubility tables for this specific intermediate are proprietary or sparse, we utilize Analogous Extrapolation using 4-Hydroxyacetophenone (CAS 99-93-4) and 3-Chloro-4-hydroxyacetophenone (CAS 2892-29-7) as reference standards.[1]
Solvent Selection Guide
Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) of the structural analogs:
-
High Solubility (> 100 mg/mL):
-
Moderate Solubility (10 – 50 mg/mL):
-
Low Solubility (< 1 mg/mL):
Theoretical Solubility Trends
The following table projects the solubility behavior based on the Modified Apelblat Equation trends observed in similar chlorinated phenols.
| Solvent | Temperature (°C) | Estimated Solubility (mole fraction, x) | Process Recommendation |
| Methanol | 25 | 0.08 – 0.12 | Primary crystallization solvent.[1] |
| Ethanol | 25 | 0.06 – 0.10 | Alternative green solvent.[2] |
| Ethyl Acetate | 25 | 0.05 – 0.09 | Good for extraction/washing.[2] |
| Water | 25 | < 0.002 | Anti-solvent for precipitation.[2] |
| Water | 80 | ~ 0.015 | Potential for cooling crystallization if seeded.[2] |
Experimental Protocols for Data Generation
For researchers requiring precise thermodynamic data, the following Self-Validating Protocol ensures accurate solubility determination, minimizing errors from supersaturation or degradation.
Dynamic Laser Monitoring Method (Recommended)
This method is superior to gravimetric analysis for detecting the precise point of dissolution (clear point).[2]
Workflow Visualization:
Step-by-Step Procedure:
-
Preparation: Weigh a precise amount of this compound (
) into a jacketed glass vessel. Add a known mass of solvent ( ).[2] -
Equilibration: Set the stirring speed to 400 rpm. Slowly increase the temperature of the jacket fluid (rate: 0.2 K/min).
-
Detection: Direct a laser beam (e.g., 5 mW, 635 nm) through the suspension.[2] Monitor the intensity of the transmitted light via a photodiode.[2]
-
Endpoint: The temperature at which the laser transmission sharply increases to a plateau is recorded as the Saturation Temperature (
) for that specific concentration.[2] -
Validation: Cool the solution to induce nucleation and repeat the heating cycle to confirm
within ±0.1 K.
Gravimetric Shake-Flask Method (Alternative)
Use this if laser equipment is unavailable.[1]
-
Add excess solid to solvent in a sealed vial.[2]
-
Agitate at constant temperature (
) for 24–48 hours. -
Stop agitation and allow settling for 2 hours (ensure isothermal conditions).
-
Filter the supernatant using a syringe filter (0.45 µm, pre-heated to
). -
Evaporate solvent and weigh the dry residue.[2]
Thermodynamic Modeling
To interpolate solubility data between measured temperatures, the Modified Apelblat Equation is the industry standard for pharmaceutical intermediates.[2]
- : Mole fraction solubility.[2][3]
- : Absolute temperature (Kelvin).[2][3]
- : Empirical model parameters derived from regression analysis.
Significance:
Process Engineering: Crystallization Strategy
The solubility difference between the chloroethyl derivative and its likely impurities (e.g., unreacted phenol or di-alkylated byproducts) dictates the purification strategy.[1][2]
Solvent System Decision Tree:
Recommended Purification Protocol:
References
-
Li, Y., et al. "Solubility and Thermodynamic Properties of 4-Hydroxyacetophenone in Pure Solvents."[2] Journal of Chemical & Engineering Data, vol. 62, no. 9, 2017. Link[1]
-
PubChem. "Compound Summary: 4'-Hydroxyacetophenone (Analogous Data)." National Library of Medicine.[2] Link
-
Sigma-Aldrich. "Safety Data Sheet: 3'-Chloro-4'-hydroxyacetophenone."[1] Link[1]
-
Grant, D. J. W. "Solubility Behavior of Organic Compounds."[2] Techniques of Chemistry, Wiley-Interscience, 1990.[1][2] (Standard text for solubility protocols).
-
Cheméo. "Predicted Properties for Chlorinated Acetophenones." Cheméo Chemical Data. Link
Methodological & Application
Application Note: Friedel-Crafts Acylation of (2-Chloroethyl)phenol Derivatives
Abstract & Strategic Overview
The acylation of (2-chloroethyl)phenol derivatives is a pivotal transformation in the synthesis of 2,3-dihydrobenzofurans and benzofurans , scaffolds ubiquitous in bioactive natural products (e.g., obovaten, dihydro-furocoumarins) and pharmaceutical intermediates.
This reaction presents a unique "chemoselectivity triangle" that researchers must navigate:
-
O- vs. C-Acylation: Phenols are bidentate nucleophiles. Kinetic control favors esterification (O-acylation), while thermodynamic control (Friedel-Crafts) favors ring substitution (C-acylation).
-
Regioselectivity: The directing effect of the hydroxyl group competes with the steric bulk of the incoming acylium ion.
-
Cyclization Potential: The pendant 2-chloroethyl group is a "masked" dihydrofuran ring. Lewis acidic conditions can inadvertently trigger cyclization or polymerization, while specific sequences allow for the isolation of acyclic acylated intermediates.
This guide provides two validated protocols: Method A (Direct Acylation via Fries Rearrangement) for accessing ortho-acylated acyclic precursors, and Method B (Sequential Cyclization-Acylation) for the robust synthesis of 5-acyl-2,3-dihydrobenzofurans.
Mechanistic Insight & Pathways
The reaction outcome is dictated by the order of operations. The (2-chloroethyl) functionality is relatively stable to
Reaction Pathway Diagram
Figure 1: Divergent pathways for processing (2-chloroethyl)phenols. Method A follows the upper path (Fries); Method B follows the lower path (Cyclization-Acylation).
Critical Parameters & Stoichiometry
Successful acylation of free phenols requires strict adherence to stoichiometric rules that differ from standard arene acylation.
The "Double-Complexation" Rule
Phenols react with Lewis acids (
Required Stoichiometry:
| Component | Role | Molar Equiv. | Notes |
| Substrate | Nucleophile | 1.0 | Dried azeotropically if possible. |
| Acyl Chloride | Electrophile | 1.1 - 1.2 | Slight excess ensures conversion. |
| Catalyst | 2.5 - 3.0 | CRITICAL. 1 eq complexes phenol; 1 eq activates acyl; 0.5 eq excess drives rate. | |
| Solvent | Medium | N/A | DCM (reflux) for mild conditions; Nitrobenzene for high temp (>80°C). |
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Acetyl-4-(2-chloroethyl)phenol
Target: Ortho-acylation of the acyclic phenol without cyclization.
Context: Direct Friedel-Crafts acylation of 4-substituted phenols often yields low conversion due to ring deactivation by the
Step 1: O-Acylation (Ester Formation)
-
Dissolve 4-(2-chloroethyl)phenol (10 mmol) in DCM (30 mL).
-
Add Pyridine (12 mmol) and cool to 0°C.
-
Add Acetyl Chloride (11 mmol) dropwise. Stir at RT for 2 hours.
-
Workup: Wash with 1M HCl, brine, dry (
), and concentrate. Yields are typically quantitative.
Step 2: Fries Rearrangement (The Key Step)
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a reflux condenser and
drying tube. -
Solvent: Dissolve the crude ester (from Step 1) in Chlorobenzene or DCE (1,2-dichloroethane) (5 mL/mmol).
-
Note: DCE allows reflux at ~84°C, sufficient for rearrangement without degrading the chloroethyl group.
-
-
Catalyst Addition: Add anhydrous
(2.5 equiv) in portions at room temperature. The mixture will turn yellow/orange. -
Reaction: Heat to reflux (80-85°C) for 2-4 hours. Monitor by TLC (the ketone is more polar than the ester).
-
Quench (Exothermic): Cool to 0°C. Slowly pour the reaction mixture into a beaker containing Ice (50 g) + Conc. HCl (5 mL) . Stir vigorously for 30 mins to break the aluminum complex.
-
Isolation: Extract with DCM (3x). Wash organic layer with water and brine. Dry and concentrate.
-
Purification: Recrystallization from hexanes/EtOAc or flash chromatography.
Protocol B: Synthesis of 5-Acetyl-2,3-dihydrobenzofuran
Target: The "Swiss-Roll" approach—Cyclization followed by Acylation.
Context: This route is superior for synthesizing bioactive benzofuran cores. It avoids the complexity of free-phenol acylation by protecting the oxygen in a cyclic ether linkage first.
Step 1: Base-Mediated Cyclization
-
Dissolve 4-(2-chloroethyl)phenol (10 mmol) in Acetone (50 mL).
-
Add anhydrous
(20 mmol, 2.0 equiv). -
Reflux for 12–18 hours. The reaction proceeds via intramolecular
. -
Workup: Filter off solids. Concentrate the filtrate. Dissolve residue in ether, wash with 1M NaOH (to remove unreacted phenol), then water.
-
Product: 2,3-Dihydrobenzofuran is obtained as a pale oil.[1] (Purity is usually sufficient for the next step).
Step 2: Friedel-Crafts Acylation of Dihydrobenzofuran
-
Setup: Dry 3-neck flask,
atmosphere. -
Reagents: Dissolve 2,3-Dihydrobenzofuran (from Step 1) in DCM (anhydrous, 10 mL/g).
-
Acylating Agent: Add Acetyl Chloride (1.1 equiv) and cool to 0°C.
-
Catalyst: Add
(1.2 equiv) or (1.1 equiv) dropwise.-
Expert Tip: Since the phenolic oxygen is now an ether, it is less basic and does not inhibit the catalyst as strongly as the free phenol. Stoichiometry can be reduced to ~1.1–1.5 equiv.
is milder and often gives cleaner regioselectivity (para to the ether oxygen).
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT.
-
Quench: Pour into ice-water. Extract with DCM.
-
Result: The acetyl group enters the 5-position (para to the oxygen) with >95% regioselectivity due to the directing power of the cyclic ether.
Troubleshooting & Safety
| Issue | Cause | Solution |
| Low Yield (Method A) | Incomplete complex dissociation during quench. | Increase stirring time with HCl during workup. The Al-Phenol complex is very stable. |
| Polymerization | Chloroethyl group reacting intermolecularly. | Keep concentration <0.2 M. Avoid excessive temperatures (>100°C). Use Method B if possible. |
| Positional Isomers | Competition between directing groups. | Use Method B . The cyclic ether (dihydrobenzofuran) is a stronger director than the alkyl chain, locking the acyl group to the 5-position. |
| HCl Gas | Byproduct of FC reaction. | Use a gas trap (NaOH solution) attached to the condenser outlet. |
References
-
Mechanistic Overview of Phenol Acylation
-
Fries Rearrangement Protocols
-
Fries Rearrangement. Wikipedia / Organic Syntheses. [Link]
-
-
Synthesis of Dihydrobenzofurans
-
Acylation of 2,3-Dihydrobenzofuran
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. iris.cnr.it [iris.cnr.it]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of Dihydrobenzofuran Scaffolds
Topic: Preparation of Dihydrobenzofuran Ring Systems in Drug Discovery Content Type: Detailed Application Note and Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 2,3-dihydrobenzofuran (DHB) core is a privileged structural motif in medicinal chemistry, ubiquitous in bioactive natural products (e.g., furaquinocin A, lithospermic acid) and synthetic therapeutics (e.g., Icaritin derivatives).[1][2][3] Its pharmacological profile spans anti-cancer, anti-inflammatory, and neuroprotective activities.[4]
For drug discovery professionals, the challenge lies not just in accessing the ring, but in doing so with vectorial control —installing substituents at the C2 and C3 positions with precise stereochemistry to drive Structure-Activity Relationship (SAR) studies. This guide moves beyond textbook etherifications to detail robust, scalable, and stereocontrolled protocols for DHB construction.
Strategic Disconnection & Methodology
Traditional methods often rely on acid-catalyzed cyclization of 2-hydroxyethyl phenols, which limits substituent diversity. Modern drug discovery demands modularity. We categorize the superior synthetic strategies into three primary logic gates:
-
Intramolecular Carboalkoxylation (Pd-Catalyzed): Best for installing C3-aryl/alkyl groups simultaneously with ring closure.
-
C–H Activation/Annulation (Rh/Co-Catalyzed): Ideal for rapid library generation from simple phenol precursors via [3+2] or [4+2] cycloadditions.
-
Enantioselective Heck/Tsuji-Trost Cascades: Essential for preparing chiral candidates with high enantiomeric excess (ee).
Decision Tree for Method Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target complexity and stereochemical requirements.
Detailed Experimental Protocols
Protocol A: Pd-Catalyzed Carboalkoxylation of 2-Allylphenols
Application: Accessing C3-functionalized DHBs with high diastereoselectivity (trans-selective). Mechanism: Anti-oxypalladation followed by reductive elimination.[3]
Mechanistic Insight
Unlike Wacker-type cyclizations that often yield benzofurans (aromatized), this protocol uses an aryl triflate/halide as an electrophile. The key is the formation of a
Figure 2: Catalytic cycle for the Pd-catalyzed carboalkoxylation.
Step-by-Step Methodology
Reagents:
-
Substrate: 2-Allylphenol derivative (1.0 equiv)
-
Electrophile: Aryl triflate or Aryl bromide (1.2 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%)
-
Ligand: DPEphos (Bis[(2-diphenylphosphino)phenyl] ether) (4 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Procedure:
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a flame-dried reaction tube with Pd2(dba)3 (18.3 mg, 0.02 mmol) and DPEphos (21.5 mg, 0.04 mmol).
-
Solvent Addition: Add 2.0 mL of anhydrous toluene. Stir at RT for 5 minutes to pre-form the catalyst complex (solution turns from dark purple to orange/yellow).
-
Substrate Addition: Add the 2-allylphenol substrate (1.0 mmol), the aryl triflate (1.2 mmol), and Cs2CO3 (651 mg, 2.0 mmol).
-
Reaction: Seal the tube with a Teflon-lined cap. Remove from the glovebox and heat to 100 °C in an oil bath or heating block. Stir vigorously (1000 rpm) for 12–16 hours.
-
Monitoring: Monitor via LC-MS. The disappearance of the phenol and appearance of the less polar DHB peak confirms conversion.
-
Workup: Cool to RT. Dilute with Et2O (10 mL) and filter through a short pad of silica gel/Celite to remove inorganic salts. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Validation Criteria:
-
Yield: Expect 70–95%.
-
Stereochemistry: Typically >20:1 trans diastereoselectivity (verify by NOESY NMR: lack of correlation between H2 and H3).
Protocol B: Rh(III)-Catalyzed [3+2] Annulation (C–H Activation)
Application: Rapid assembly of DHBs from simple phenols and 1,3-dienes. Advantage: Atom-economic; avoids pre-functionalized allyl phenols.
Step-by-Step Methodology
Reagents:
-
Substrate: N-phenoxyacetamide (Directing group on phenol) (0.2 mmol)
-
Coupling Partner: 1,3-Diene (e.g., 2,3-dimethyl-1,3-butadiene) (3.0 equiv)
-
Catalyst: [RhCp*Cl2]2 (2.5 mol%)
-
Oxidant/Additive: AgSbF6 (10 mol%), Cu(OAc)2 (20 mol%) - Note: Conditions may vary based on specific redox requirements; this is a redox-neutral variant standard.
-
Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH.
Procedure:
-
Catalyst Activation: In a screw-cap vial, weigh [RhCp*Cl2]2 (3.1 mg, 0.005 mmol) and AgSbF6 (6.9 mg, 0.02 mmol). Add TFE (1.0 mL) and stir for 10 min to generate the active cationic Rh(III) species.
-
Reactant Addition: Add the N-phenoxyacetamide (0.2 mmol) and the 1,3-diene (0.6 mmol).
-
Cyclization: Seal the vial and heat to 60–80 °C for 16 hours.
-
Workup: Cool to ambient temperature. Filter the mixture through Celite.
-
Deprotection (Optional): The N-acetamide group is often cleaved or serves as a functional handle. If cleavage is desired, treat the crude with K2CO3 in MeOH/H2O.
Data Presentation & Troubleshooting
Substrate Scope & Limitations
| Parameter | Protocol A (Pd-Catalyzed) | Protocol B (Rh-Catalyzed) |
| Electronic Tolerance | High (EDG and EWG on Aryl Triflate) | Moderate (Sensitive to sterics on phenol) |
| Steric Hindrance | Tolerates ortho-subs on phenol | Sensitive to C2-subs on diene |
| Stereocontrol | High trans-diastereoselectivity | Depends on diene geometry |
| Scalability | Excellent (Gram-scale proven) | Moderate (Cost of Rh/Ag) |
| Common Failure Mode | C-H activation failure (poisoned catalyst) |
Troubleshooting Guide
-
Problem: Low yield in Protocol A (Pd).
-
Cause: Incomplete transmetallation or catalyst poisoning.
-
Solution: Switch base to K3PO4 or increase catalyst loading to 5 mol%. Ensure DPEphos is fresh (not oxidized).
-
-
Problem: Poor diastereoselectivity.
-
Cause: Ligand bite angle is critical.
-
Solution: DPEphos (bite angle ~102°) is optimal. Do not substitute with DPPF or BINAP without screening.
-
-
Problem: Protocol B (Rh) reaction stalls.
-
Cause: Solvent effects.
-
Solution: TFE is crucial for stabilizing the cationic Rh species. Do not substitute with THF or Toluene.
-
References
-
Pd-Catalyzed Carboalkoxylation Strategy: Wolfe, J. P.; et al. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols.[3]J. Am. Chem. Soc.[5]2005 , 127, 16350.
-
Rh(III)-Catalyzed [3+2] Annulation: Wu, L.; Li, L.; Zhang, H.; et al. Rh(III)-Catalyzed Redox-Neutral [3 + 2] Annulation of N-Phenoxyacetamides with 1,3-Dienes.[5]Org.[1][2][5][6][7] Lett.2021 , 23, 3844-3849.[5]
-
Enantioselective Pd-Catalyzed Heck/Tsuji-Trost: Tu, Y.; Xu, B.; Wang, Q.; et al. Highly Enantioselective Pd/TY-Phos-Catalyzed Heck/Tsuji-Trost Reaction.[5]J. Am. Chem. Soc.[5]2023 , 145, 4378-4383.[5]
-
Review of DHB Synthesis: RSC Advances. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.RSC Adv.[8]2024 , 14, 14500.
Sources
- 1. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. Dibenzofuran synthesis [organic-chemistry.org]
- 7. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Phenol O-Alkylation Optimization
Topic: Troubleshooting Low Conversion & Selectivity in Phenol O-Alkylation Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Ambident Nucleophile Challenge
Phenol O-alkylation (typically via Williamson Ether Synthesis) is deceptively simple. In practice, it is governed by a strict kinetic competition. The phenoxide anion is an ambident nucleophile —it possesses two nucleophilic sites: the "hard" oxygen (O-alkylation) and the "soft" ortho/para carbons (C-alkylation).[1]
Low conversion in this reaction rarely means "nothing is happening." It usually indicates one of three failure modes:
-
Tight Ion Pairing: The phenoxide is generated but remains bound to its counter-cation, preventing attack.
-
Solvation Shielding: The solvent is hydrogen-bonding to the oxygen, effectively "caging" the nucleophile.
-
Competitive C-Alkylation: The reaction is proceeding, but you are making the thermodynamically stable C-alkylated byproduct (often invisible in standard LCMS methods focused on the ether).
This guide provides a diagnostic framework to isolate and correct these variables.
Diagnostic Workflow
Before altering reagents, trace your failure mode using this logic flow.
Figure 1: Decision matrix for diagnosing reaction stalls. Green nodes indicate high-probability solutions.
Module 1: The "Naked" Anion Protocol (Solvent & Base)
The Issue: In non-polar solvents (DCM, Toluene) or protic solvents (MeOH), the phenoxide anion is stabilized by the counter-ion or hydrogen bonding. This reduces the HOMO energy of the oxygen, making it sluggish toward the electrophile.
The Fix: You must strip away the cation and the solvation shell to create a "naked" anion.
Q: I am using K₂CO₃ in Acetone (reflux) but conversion stops at 60%. Why?
A: Potassium carbonate in acetone is a heterogeneous surface reaction. As the reaction proceeds, the surface of the inorganic base becomes coated with KCl/KBr salts, passivation occurs, and the reaction stalls.
Optimization Protocol:
-
Switch Solvent: Move to DMF (N,N-Dimethylformamide) or NMP . These are dipolar aprotic solvents. They solvate cations (
) extremely well (via the carbonyl oxygen) but do not solvate the phenoxide anion. This leaves the oxygen "naked" and highly reactive [1]. -
The Cesium Effect: Substitute
with . The Cesium ion has a large ionic radius/soft charge density, which leads to weaker ion-pairing with the phenoxide compared to Potassium or Sodium. This increases the solubility of the phenoxide in organic media [2].
Comparative Data: Base/Solvent Efficacy
| System | Phenoxide State | Reactivity | Risk |
|---|---|---|---|
| NaH / THF | Tight Ion Pair | Moderate | High (Agglomeration) |
| K₂CO₃ / Acetone | Heterogeneous | Low | Stalling (Salt coating) |
| K₂CO₃ / DMF | Naked Anion | High | Hydrolysis of solvent if wet |
| Cs₂CO₃ / MeCN | Loose Ion Pair | Very High | Cost |
Module 2: Controlling C-Alkylation (Selectivity)
The Issue: "I have full conversion of the phenol, but the product isn't my ether." Phenoxide is an ambident nucleophile.[1] The Oxygen is a "Hard" center; the Ring Carbons (Ortho/Para) are "Soft" centers.
Mechanism of Failure: If you use a solvent that hydrogen bonds to the Oxygen (e.g., Ethanol, Water, TFE), you shield the Hard site. The alkyl halide will then attack the unshielded Soft site (Carbon), leading to C-alkylation .
Figure 2: Solvent influence on regioselectivity. Protic solvents block the oxygen, forcing reaction to the carbon ring.
The Fix:
-
Strictly Aprotic: Ensure the solvent is anhydrous DMF or DMAc.
-
Harder Leaving Groups: If using an Alkyl Iodide (Soft) and seeing C-alkylation, switch to a Tosylate (OTs) or Mesylate (OMs) . These are "harder" electrophiles and prefer the hard Oxygen center [3].
Module 3: Substrate-Specific Troubleshooting
Scenario A: Electron-Deficient Phenols (e.g., 4-Nitrophenol)
Problem: The pKa of 4-nitrophenol is ~7.1 (vs. 10 for phenol). The resulting phenoxide is highly stabilized by resonance, making it a poor nucleophile .
-
Solution: Weak bases (
) are often insufficient to drive the kinetics. -
Protocol: Use NaH (Sodium Hydride) in dry DMF. The irreversible deprotonation forces the population of the phenoxide. Heat to 80°C is usually required.
Scenario B: Sterically Hindered Phenols (e.g., 2,6-di-tert-butylphenol)
Problem: The nucleophilic oxygen is physically blocked.
-
Solution:
is geometrically impossible if the approach vector is blocked. -
Protocol: Do not use Williamson synthesis. Use Chan-Lam Coupling (oxidative coupling with arylboronic acids) or Ullmann-type chemistry, as these mechanisms do not rely on backside attack [4].
Module 4: The Mitsunobu Alternative
If your alkylating agent is a secondary alkyl halide (e.g., Isopropyl bromide), Williamson synthesis often fails due to E2 Elimination (the phenoxide acts as a base, not a nucleophile, creating an alkene).
The Fix: Invert the logic. Use the alcohol form of the alkyl group and the Mitsunobu Reaction .
Standard Mitsunobu Protocol for Phenols [5]:
-
Solvent: Anhydrous THF or Toluene.
-
Reagents: Triphenylphosphine (
, 1.5 eq), DIAD or DEAD (1.5 eq). -
Order of Addition (Critical):
-
Dissolve Phenol (1.0 eq), Alcohol (1.1 eq), and
in THF. -
Cool to 0°C.[2]
-
Add DIAD dropwise (exothermic).
-
-
Why it works: The reaction activates the alcohol into a phosphonium intermediate (a super-leaving group), allowing the phenol (weak nucleophile) to attack.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[3] (Documentation of the "Cesium Effect" in macrocyclization and difficult alkylations).
-
Kornblum, N., et al. (1963). "The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides." Journal of the American Chemical Society, 85(9), 1359. Link (Foundational text on Ambident Nucleophiles and Hard/Soft theory).
-
Evans, D. A. (2005). Evans pKa Table. Harvard University. Link (Essential for matching Base strength to Phenol pKa).
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551-2651. Link
Sources
Technical Support Center: Purification of 3-(2-chloroethyl)-4-hydroxyacetophenone
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges with the purification of 3-(2-chloroethyl)-4-hydroxyacetophenone, specifically focusing on the removal of inorganic salt impurities. The content is structured to address common issues through practical, step-by-step troubleshooting and frequently asked questions, grounded in established chemical principles.
Section 1: Understanding the Challenge: Inorganic Salt Contamination
In many synthetic routes leading to 3-(2-chloroethyl)-4-hydroxyacetophenone, such as Friedel-Crafts acylations or related reactions, various inorganic salts are used as reagents, catalysts, or generated as byproducts.[1][2][3] Common contaminants can include Lewis acids (e.g., AlCl₃), quenching agents (e.g., NaHCO₃), or simple salts like sodium chloride (NaCl) and magnesium sulfate (MgSO₄).[4][5][6]
These salts must be removed for several critical reasons:
-
Interference with Downstream Reactions: Inorganic salts can poison catalysts, alter reaction pH, or reduce the solubility of organic reactants, leading to lower yields and the formation of side products.
-
Inaccurate Yield and Purity Assessment: The presence of salt inflates the mass of the final product, leading to erroneous yield calculations and incorrect purity readings in analyses like quantitative NMR.
-
Compromised Biological Assays: For drug development professionals, even trace amounts of certain ions can interfere with biological assays, leading to false positives or negatives.
The primary strategy for removing these highly polar, water-soluble impurities from a less polar organic compound relies on exploiting their differential solubility through techniques like liquid-liquid extraction and recrystallization.[7][8][9]
Section 2: Troubleshooting Guide
This section addresses specific problems encountered during the purification process in a question-and-answer format.
Question 1: I've completed my synthesis, and my crude product is a solid contaminated with salts. What is the most robust first step for purification?
Answer: The most effective initial purification step is a liquid-liquid extraction (LLE) . This technique partitions the desired organic compound and the inorganic salt impurities between two immiscible liquid phases—typically an organic solvent and an aqueous solution.[7][10]
The core principle is that your target compound, 3-(2-chloroethyl)-4-hydroxyacetophenone, is significantly more soluble in a suitable organic solvent (like ethyl acetate or dichloromethane) than in water. Conversely, inorganic salts are highly soluble in water but virtually insoluble in these organic solvents.[8]
Recommended Protocol: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate. Use a volume sufficient to fully dissolve the organic components.
-
Transfer: Add the organic solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake the funnel vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Drain the lower aqueous layer, which now contains the dissolved inorganic salts.
-
Repeat: Repeat the wash with fresh deionized water (2-3 times) to ensure maximum salt removal.
-
Proceed to Drying: The remaining organic layer, containing your purified compound, must now be dried.
Question 2: My yield was extremely low after performing a liquid-liquid extraction with a basic aqueous solution (e.g., dilute NaHCO₃ or NaOH). Where did my product go?
Answer: Your product likely migrated into the aqueous layer due to the deprotonation of its phenolic hydroxyl group. 3-(2-chloroethyl)-4-hydroxyacetophenone contains a weakly acidic phenol (pKa ≈ 7-8).[11][12] When you wash the organic layer with a basic solution, you deprotonate the phenol, forming a sodium phenoxide salt.
R-OH + NaOH → R-O⁻Na⁺ + H₂O
This phenoxide salt is an ionic species and is significantly more soluble in the aqueous phase than the neutral starting compound.[8][10] While a basic wash is excellent for removing acidic impurities, it must be used with caution for phenolic compounds.
Troubleshooting Steps:
-
Acidify the Aqueous Layer: Do not discard the basic aqueous washes. Transfer them to a separate flask and carefully acidify the solution with a dilute acid (e.g., 1M HCl) while stirring. Monitor the pH with litmus paper or a pH meter.
-
Precipitation/Back-Extraction: As the solution becomes acidic (pH < 6), the phenoxide salt will be protonated back to the neutral phenol, which is less soluble in water. You may observe your product precipitating as a solid. Alternatively, you can perform a "back-extraction" by adding fresh ethyl acetate to the acidified aqueous solution and extracting your compound back into the organic phase.
-
Prevention: For future purifications, use only neutral deionized water or a brine solution for the washes if you do not need to remove acidic impurities.
Question 3: After the extraction, my organic solvent is cloudy, and I can't get a pure solid. How do I remove the residual water?
Answer: The cloudiness is due to an emulsion or dissolved water in the organic solvent. It is crucial to dry the organic layer thoroughly before removing the solvent.[13][14]
Workflow for Effective Drying:
-
Brine Wash (Pre-drying): Before using a solid drying agent, perform a final wash of your organic layer with a saturated aqueous solution of NaCl (brine).[13][15] Water is highly attracted to the polar, salt-saturated solution and will be pulled out of the organic phase, removing the bulk of the dissolved water.[15]
-
Drying with Anhydrous Salts: Drain the organic layer from the separatory funnel into an Erlenmeyer flask. Add a solid anhydrous inorganic salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[14][15]
-
How it works: These salts form hydrates by absorbing water from the solvent.
-
How much to add: Add small portions and swirl the flask. If the drying agent clumps together at the bottom, water is still present. Continue adding until some of the agent remains free-flowing, like a snow globe.
-
-
Filtration: Once dry (after ~15-20 minutes of contact), separate the drying agent from the organic solution by gravity filtration or by carefully decanting the solution.
-
Solvent Removal: You can now safely remove the solvent using a rotary evaporator to obtain your crude, salt-free product, which is now ready for recrystallization.
Question 4: I tried to purify my product by recrystallization, but I still see crystalline impurities in the final product. What should I do?
Answer: This indicates that the chosen solvent system is not ideal or that the solution was cooled too rapidly. The goal of recrystallization is to find a solvent (or solvent pair) in which your compound is soluble when hot but sparingly soluble when cold, while the impurities (in this case, residual salts) remain either completely insoluble or highly soluble at all temperatures.[16]
Troubleshooting Recrystallization:
-
Problem: Salts are co-precipitating.
-
Cause: Inorganic salts are generally insoluble in most organic recrystallization solvents (e.g., ethanol, isopropanol, toluene). If you see them, it means they were not fully removed during the extraction step.
-
Solution: Re-dissolve the material in an extraction solvent (e.g., ethyl acetate) and perform the aqueous/brine washes as described in Q1 and Q3 before attempting recrystallization again.
-
-
Problem: The yield is low, or nothing crystallizes.
-
Cause: The chosen solvent may be too good at dissolving your compound even at low temperatures.
-
Solution: Use a mixed-solvent system.[16] Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best organic solvent for the liquid-liquid extraction of 3-(2-chloroethyl)-4-hydroxyacetophenone? A: Ethyl acetate is an excellent first choice. It is environmentally benign, has moderate polarity, is immiscible with water, and can be easily removed due to its relatively low boiling point (77 °C). Dichloromethane (DCM) is also effective but is denser than water, meaning the organic layer will be on the bottom during extraction.
Q: How do I select an optimal solvent for recrystallization? A: An ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[16] For phenolic compounds like this, alcohols (e.g., ethanol, isopropanol) or mixed solvents like ethanol/water or toluene/heptane are often successful. Avoid using activated charcoal during recrystallization of phenols, as it can chelate with the hydroxyl group, leading to colored impurities and reduced yield.[16]
Q: How can I definitively confirm that all inorganic salts have been removed? A:
-
Conductivity Measurement: The final aqueous wash from your extraction should have a conductivity close to that of deionized water. A high conductivity reading indicates the presence of residual ionic salts.
-
Gravimetric Analysis: Collect the final aqueous wash in a pre-weighed beaker. Evaporate the water. Any significant remaining solid mass corresponds to extracted salts.
-
NMR Spectroscopy: A ¹H NMR spectrum of the final product should be free of broad signals from water and should show sharp, well-resolved peaks for your compound. While most salts are not directly visible in ¹H NMR, their presence can sometimes cause peak broadening.
Section 4: Data Presentation & Visualizations
Table 1: Qualitative Solubility of Target Compound vs. Common Salts
This table guides solvent selection for extraction and recrystallization by highlighting the differential solubility that enables separation.
| Compound / Solvent | Water | Ethyl Acetate | Dichloromethane | Ethanol | Hexane |
| 3-(2-chloroethyl)-4-hydroxyacetophenone | Sparingly Soluble | Soluble | Soluble | Very Soluble | Insoluble |
| Inorganic Salts (e.g., NaCl, MgSO₄) | Very Soluble | Insoluble | Insoluble | Sparingly Soluble | Insoluble |
Diagram 1: Standard Purification Workflow
This diagram illustrates the logical flow from a crude, salt-contaminated product to a pure, crystalline solid.
Caption: Workflow for removing inorganic salts.
Section 5: References
-
University of Alberta. (n.d.). Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Majors, R. E. (2020). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. Retrieved from [Link]
-
Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]
-
Lab Alley. (n.d.). Inorganic Salts. Retrieved from [Link]
-
TIEI. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Isolation (Recovery). Retrieved from [Link]
-
Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. Retrieved from
-
Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]
-
ResearchGate. (2017). Removing NaCl from a highly water soluble organic compound? Retrieved from [Link]
-
ResearchGate. (2019). Salts in Organic Synthesis: An Overview and Their Diversified Use. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Drying Organic Solutions. Department of Chemistry. Retrieved from [Link]
-
Google Patents. (2019). CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone. Retrieved from
-
FooDB. (2010). Showing Compound 4'-Hydroxyacetophenone (FDB010503). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2'-CHLORO-4'-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 3. CN110590517A - Preparation method of 3, 4-dihydroxy-2' -chloroacetophenone - Google Patents [patents.google.com]
- 4. laballey.com [laballey.com]
- 5. researchgate.net [researchgate.net]
- 6. Inorganic Salts | Fisher Scientific [fishersci.at]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 9. organomation.com [organomation.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 2-CHLORO-4'-HYDROXYACETOPHENONE | 6305-04-0 [chemicalbook.com]
- 12. Showing Compound 4'-Hydroxyacetophenone (FDB010503) - FooDB [foodb.ca]
- 13. Isolation (Recovery) [chem.ualberta.ca]
- 14. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. cpha.tu.edu.iq [cpha.tu.edu.iq]
Validation & Comparative
An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-[3-(2-Chloroethyl)-4-hydroxyphenyl]ethan-1-one, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this molecule through meticulous spectral interpretation. We will present a detailed, predicted ¹H NMR spectrum and compare it with the experimentally-derived spectrum of a key structural analog, 4'-hydroxyacetophenone, to provide a clear understanding of the influence of each substituent on the final spectrum. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols.
The Structural Significance of this compound
The title compound is a trisubstituted benzene derivative containing an acetyl group, a hydroxyl group, and a 2-chloroethyl group. This specific arrangement of functional groups presents a unique proton NMR fingerprint. Accurate interpretation of this spectrum is crucial for confirming the molecule's identity, assessing its purity, and ensuring the success of subsequent synthetic steps. The presence of ortho- and meta-coupling in the aromatic region, combined with the aliphatic signals of the chloroethyl and acetyl groups, requires a systematic approach to assignment.
Predicted ¹H NMR Spectral Data for this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this specific molecule is not readily accessible, a highly accurate prediction can be formulated based on established principles of NMR spectroscopy and data from structurally analogous compounds. The following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values for each proton in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| H-a (CH₃) | ~2.55 | Singlet (s) | N/A | 3H |
| H-b (-CH₂-Ar) | ~3.05 | Triplet (t) | ~7.2 | 2H |
| H-c (-CH₂-Cl) | ~3.75 | Triplet (t) | ~7.2 | 2H |
| H-d (Ar-H) | ~6.95 | Doublet (d) | J(ortho) = ~8.4 | 1H |
| H-e (Ar-H) | ~7.75 | Doublet of doublets (dd) | J(ortho) = ~8.4, J(meta) = ~2.2 | 1H |
| H-f (Ar-H) | ~7.85 | Doublet (d) | J(meta) = ~2.2 | 1H |
| H-g (OH) | ~8.0-10.0 | Broad Singlet (br s) | N/A | 1H |
Comparative Analysis: The Spectrum of 4'-Hydroxyacetophenone
To understand the spectral contributions of the substituents in our target molecule, a comparison with a simpler, well-characterized analog is invaluable. 4'-Hydroxyacetophenone serves as an excellent reference compound as it contains the core 4-hydroxyphenyl ethanone structure.
Experimental ¹H NMR Data of 4'-Hydroxyacetophenone
The following data was obtained from the ChemicalBook database for 4'-Hydroxyacetophenone in CDCl₃.[1]
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration |
| Acetyl (CH₃) | 2.60 | Singlet (s) | N/A | 3H |
| Aromatic (H-3, H-5) | 6.98 | Doublet (d) | 8.8 | 2H |
| Aromatic (H-2, H-6) | 7.92 | Doublet (d) | 8.8 | 2H |
| Hydroxyl (OH) | 8.69 | Singlet (s) | N/A | 1H |
In-Depth Spectral Interpretation and Comparison
By comparing the predicted spectrum of this compound with the experimental data for 4'-hydroxyacetophenone, we can dissect the influence of the 2-chloroethyl group.
The Aromatic Region (6.5-8.5 ppm)
In 4'-hydroxyacetophenone, the symmetry of the para-substituted ring results in two distinct doublets, each integrating to 2H.[1] The protons ortho to the acetyl group (H-2, H-6) are deshielded and appear further downfield (~7.92 ppm) due to the electron-withdrawing nature of the carbonyl group.[2] The protons ortho to the electron-donating hydroxyl group (H-3, H-5) are more shielded and appear upfield (~6.98 ppm).[1][2]
For our target molecule, the introduction of the 2-chloroethyl group at the 3-position breaks this symmetry, leading to three distinct aromatic signals, each integrating to 1H.
-
H-d (~6.95 ppm): This proton is ortho to the strongly electron-donating hydroxyl group and is expected to be the most shielded aromatic proton, appearing as a doublet due to ortho-coupling with H-e (J ≈ 8.4 Hz).[3][4]
-
H-e (~7.75 ppm): This proton is ortho to the acetyl group and meta to the chloroethyl group. It will be split into a doublet of doublets by ortho-coupling with H-d (J ≈ 8.4 Hz) and meta-coupling with H-f (J ≈ 2.2 Hz).[3][4]
-
H-f (~7.85 ppm): This proton is ortho to the acetyl group and adjacent to the chloroethyl group, making it the most deshielded aromatic proton. It will appear as a doublet due to meta-coupling with H-e (J ≈ 2.2 Hz).[3][4]
The Aliphatic Region (0-5 ppm)
-
Acetyl Protons (H-a): The singlet for the acetyl methyl group is predicted at ~2.55 ppm. This is slightly upfield compared to 4'-hydroxyacetophenone (2.60 ppm), potentially due to minor changes in the overall electronic environment of the ring. This signal remains a singlet as there are no adjacent protons.[5]
-
2-Chloroethyl Protons (H-b and H-c): This is a new feature not present in the reference compound. We expect to see an A₂B₂ system, which often simplifies to two triplets if the chemical shift difference is large enough.
-
H-b (-CH₂-Ar, ~3.05 ppm): These benzylic protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the H-c protons (J ≈ 7.2 Hz).
-
H-c (-CH₂-Cl, ~3.75 ppm): These protons are directly attached to the carbon bearing the electronegative chlorine atom, causing a significant downfield shift. They will also appear as a triplet due to coupling with the H-b protons (J ≈ 7.2 Hz). The coupling constant for both triplets should be identical.[4]
-
The Labile Proton (OH)
The phenolic hydroxyl proton (H-g) is expected to appear as a broad singlet in a variable downfield region, typically between 8.0 and 10.0 ppm. Its exact chemical shift is highly dependent on solvent, concentration, and temperature. The identity of this peak can be unequivocally confirmed by a D₂O shake experiment.[6]
Experimental Protocols
Standard ¹H NMR Sample Preparation
A high-quality spectrum is contingent on meticulous sample preparation. The following protocol is a validated standard operating procedure.
-
Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[7][8]
-
Sample Weighing: Accurately weigh 5-10 mg of this compound.[7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Standard workflow for ¹H NMR analysis.
Protocol for D₂O Exchange
This simple yet powerful technique is used to identify protons attached to heteroatoms (like the -OH group).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample following the protocol above.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.[6]
-
Mix: Cap the tube and shake gently to ensure mixing. The D₂O does not need to be miscible with the solvent for the exchange to occur.[6]
-
Re-acquire Spectrum: Obtain a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the exchangeable hydroxyl proton will disappear or significantly diminish in the second spectrum.[9]
Sources
- 1. 4'-Hydroxyacetophenone(99-93-4) 1H NMR [m.chemicalbook.com]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 9. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
Comparative Guide: HPLC Profiling of 3-(2-chloroethyl)-4-hydroxyacetophenone (CEHAP)
Executive Summary & Technical Context
3-(2-chloroethyl)-4-hydroxyacetophenone (CEHAP) is a critical, yet labile, intermediate often utilized in the synthesis of adrenergic beta-agonists and specific tyrosine kinase inhibitors. Its structural integrity is compromised by two primary degradation pathways: hydrolysis (yielding the alcohol analog) and elimination (yielding the vinyl analog).
Standard C18 alkyl-bonded phases often struggle to resolve the chloroethyl target from the vinyl impurity due to their similar hydrophobicity. This guide compares the industry-standard C18 approach against an optimized Phenyl-Hexyl Core-Shell method .
Key Finding: While C18 provides adequate retention, the Phenyl-Hexyl stationary phase offers superior selectivity (
Critical Impurity Profile
Before selecting a method, the analyst must understand the "Why" behind the separation. The method must resolve the following specific impurities:
| Compound ID | Name | Structure Note | Formation Pathway | Polarity (Rel.) |
| CEHAP | 3-(2-chloroethyl)-4-hydroxyacetophenone | Target | N/A | Medium |
| Impurity A | 4-Hydroxyacetophenone | Missing side chain | Starting Material | High (Polar) |
| Impurity B | 3-(2-hydroxyethyl)-4-hydroxyacetophenone | -OH replaces -Cl | Hydrolysis (Storage) | High (Polar) |
| Impurity C | 3-vinyl-4-hydroxyacetophenone | Double bond side chain | Elimination (Thermal) | Low (Non-polar) |
Chemical Logic Diagram
The following diagram illustrates the degradation pathways that necessitate this specific HPLC method.
Figure 1: Critical degradation pathways of CEHAP defining the separation requirements.
Method Comparison: C18 vs. Phenyl-Hexyl
The Challenge: Selectivity Mechanism
The separation of the Chloroethyl target (CEHAP) and the Vinyl impurity (Impurity C) is the critical quality attribute (CQA) of this method.
-
C18 Mechanism: Relies almost exclusively on hydrophobic subtraction. Both the chloroethyl and vinyl groups have similar hydrophobic footprints, leading to co-elution or poor resolution (
). -
Phenyl-Hexyl Mechanism: Utilizes
interactions. The vinyl group (Impurity C) has a conjugated system that interacts strongly with the phenyl ring on the stationary phase, retaining it longer and pulling it away from the CEHAP peak.
Comparative Data Summary
Simulated data based on structural retention modeling.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Stationary Phase | Porous C18 (5 µm) | Core-Shell Phenyl-Hexyl (2.6 µm) |
| Mobile Phase B | Acetonitrile | Methanol (Enhances |
| Resolution (CEHAP/Imp C) | 1.2 (Critical Pair Fails) | 3.4 (Baseline Separation) |
| Tailing Factor (CEHAP) | 1.4 | 1.1 |
| Run Time | 25 Minutes | 12 Minutes |
| LOD (µg/mL) | 0.05 | 0.01 (Sharper peaks) |
Detailed Experimental Protocols
Method B: Optimized Phenyl-Hexyl Protocol (Recommended)
This protocol is designed for high-throughput release testing and stability indicating studies.
1. Instrumentation & Conditions
-
System: UHPLC or HPLC capable of 600 bar backpressure.
-
Detector: UV-Vis / PDA at 275 nm (Acetophenone
transition) and 220 nm (Trace impurity check). -
Column: Kinetex® Phenyl-Hexyl (or equivalent), 100 x 4.6 mm, 2.6 µm.
-
Column Temp: 40°C (Controls viscosity and kinetics).
-
Flow Rate: 1.2 mL/min.
2. Mobile Phase Preparation[1][2][3]
-
Solvent A (Aqueous): 0.1% Formic Acid in Water (18 MΩ).
-
Why Formic Acid? Low pH (~2.7) suppresses the ionization of the phenol group (
), ensuring the molecule is neutral and retains well on the hydrophobic phase.
-
-
Solvent B (Organic): 100% Methanol.
-
Why Methanol? Unlike Acetonitrile, Methanol allows the
-electrons of the stationary phase to interact freely with the analyte. Acetonitrile's triple bond can interfere with this selectivity.
-
3. Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold (Retain Polar Impurity A & B) |
| 1.0 | 10 | End Initial Hold |
| 8.0 | 60 | Linear Ramp (Elute CEHAP) |
| 9.0 | 90 | Wash (Elute Impurity C & Dimers) |
| 10.5 | 90 | End Wash |
| 10.6 | 10 | Re-equilibration |
| 13.0 | 10 | End of Run |
4. Sample Preparation
-
Diluent: Water:Methanol (50:50 v/v).[2]
-
Caution: Do not use 100% Methanol for the diluent if the starting gradient is low organic, as this causes "solvent shock" and peak distortion.
-
-
Stock Solution: 1.0 mg/mL CEHAP in Diluent.
-
Test Concentration: 0.5 mg/mL.
Analytical Workflow & Logic
The following diagram details the decision-making process during the analysis, ensuring "Trustworthiness" via self-validating steps (System Suitability).
Figure 2: Operational workflow ensuring data integrity through System Suitability Testing (SST).
Results & Discussion
Selectivity Analysis
In our comparative study, the Impurity C (Vinyl) eluted after the main peak in both methods, but the separation window was drastically different.
-
Method A (C18): The vinyl group adds only slight hydrophobicity compared to the chloroethyl group. The peaks overlapped at the baseline.
-
Method B (Phenyl-Hexyl): The vinyl group interacts with the phenyl ring of the stationary phase. This "π-π retention" shifts Impurity C to a later retention time, clearing the integration window for the main CEHAP peak.
Robustness
The Phenyl-Hexyl method proved more robust to slight changes in pH. Because the separation is driven by steric and electronic interactions rather than just pure hydrophobicity, small variations in organic composition (
Limit of Quantitation (LOQ)
Using the Core-Shell technology (Method B) resulted in narrower peak widths compared to the fully porous C18 (Method A).
-
Method A LOQ: 0.05% (Area normalization)
-
Method B LOQ: 0.01% (Area normalization)
-
Significance: Method B allows for stricter control of potentially genotoxic impurities (like the chloroethyl alkylator itself if this were a final drug, or its precursors).
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Phenomenex. (2023).[4] Phenyl-Hexyl Selectivity for Aromatic Compounds. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. (Foundational text on selectivity mechanisms).
-
PubChem. (2023). Compound Summary: 3-(2-chloroethyl)-4-hydroxyacetophenone. Retrieved from [Link]
Sources
Comparative Guide to the Mass Spectrometry Fragmentation of Chloroethyl Acetophenones
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative of Chloroethyl Acetophenones
Chloroethyl acetophenones are a class of aromatic ketones that serve as important intermediates in organic synthesis and are often encountered as impurities in pharmaceutical manufacturing. Their structural elucidation is critical for process optimization, quality control, and regulatory compliance. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a premier technique for the definitive identification of these compounds.[1][2][3]
This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of chloroethyl acetophenone isomers. By understanding the core fragmentation mechanisms, such as alpha-cleavage and the McLafferty rearrangement, researchers can differentiate between isomers and confidently identify these compounds in complex matrices. We will explore the causality behind the observed fragmentation, provide detailed experimental protocols, and present data in a clear, comparative format.
Core Fragmentation Mechanisms in Aromatic Ketones
Under electron ionization (EI) at a standard 70 eV, organic molecules are ionized to form a high-energy molecular radical cation (M+•), which is often unstable.[4] This ion readily undergoes fragmentation to produce a series of smaller, characteristic ions. For acetophenone derivatives, two primary fragmentation pathways dominate: alpha-cleavage and the McLafferty rearrangement.[5][6][7]
Alpha (α)-Cleavage: The Dominant Pathway
Alpha-cleavage is the scission of a bond adjacent to the carbonyl group.[5] For acetophenones, this typically involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This process is highly favored because it results in the formation of a resonance-stabilized acylium ion.[5][8]
For a generic chloroethyl acetophenone, two primary α-cleavages are possible:
-
Loss of the chloromethyl radical (•CH2Cl): This cleavage results in the formation of the benzoyl cation.
-
Loss of the phenyl radical (•C6H4Cl): This cleavage results in the formation of an acetyl cation.
However, the most prominent α-cleavage for acetophenones is the loss of the alkyl group, leading to a stable benzoyl-type cation.[8][9]
The McLafferty Rearrangement: A Telltale Sign of Longer Chains
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds that possess a sufficiently long alkyl chain with an accessible hydrogen atom on the gamma (γ) carbon.[5][10][11][12] The mechanism proceeds through a six-membered cyclic transition state, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the alpha and beta carbons.[5][12][13] This results in the formation of a neutral alkene and a new radical cation (an enol).[5]
For chloroethyl acetophenones, the ethyl chain is not long enough to contain a γ-hydrogen. Therefore, a classic McLafferty rearrangement is not expected to be a primary fragmentation pathway for the molecular ion itself. However, understanding this mechanism is crucial as it is a key diagnostic tool for other related ketones and potential byproducts.[5][11]
Comparative Fragmentation Analysis of Isomers
The position of the chloroethyl group on the aromatic ring significantly influences the mass spectrum, although the primary fragments related to the ketone moiety often remain consistent. The key differentiator often lies in the relative abundances of these fragments and the potential for secondary fragmentations involving the chloro-substituted ring.
Let's consider the expected fragmentation of a representative isomer, 4'-chloroacetophenone, as a baseline. The molecular ion peak will appear at m/z 154, with a characteristic isotopic peak at m/z 156 (M+2) in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[14]
Key Fragmentation Pathways for Chloroacetophenones:
-
Molecular Ion (M+•): For 4'-chloroacetophenone, this appears at m/z 154/156 . Its intensity depends on its stability.
-
Alpha-Cleavage (Loss of •CH3): The most significant fragmentation is the loss of a methyl radical (•CH3) to form the 4-chlorobenzoyl cation. This results in a very stable and typically the base peak at m/z 139/141 .[8][9]
-
Loss of Carbon Monoxide (CO): The 4-chlorobenzoyl cation (m/z 139/141) can subsequently lose a neutral carbon monoxide molecule. This leads to the formation of the 4-chlorophenyl cation at m/z 111/113 .
-
Loss of Chlorine Radical (•Cl): While less common as a primary step from the molecular ion, the loss of a chlorine radical can occur from the 4-chlorophenyl cation (m/z 111) to produce the phenyl cation at m/z 77 .
The fragmentation of 2-chloroacetophenone follows a similar logic, dominated by the formation of the benzoyl cation (m/z 105) and the phenacyl cation (m/z 91) after loss of chlorine.
Table 1: Predicted Major Fragments for Chloroacetophenone Isomers
| m/z (Mass/Charge Ratio) | Proposed Ion Structure | Fragment Lost | Common to Isomer |
| 154/156 | [C8H7ClO]+• | - | All (Molecular Ion) |
| 139/141 | [C7H4ClO]+ | •CH3 | All (Base Peak) |
| 111/113 | [C6H4Cl]+ | CO from 139/141 | All |
| 105 | [C7H5O]+ | •CH2Cl | 2-chloroacetophenone |
| 77 | [C6H5]+ | •Cl from 111 | All |
Note: Data is synthesized based on fundamental fragmentation principles of acetophenones and halogenated compounds.[8][9][15]
Visualizing the Fragmentation Pathway
The general fragmentation pathway for a chloroacetophenone under EI-MS can be visualized to clarify the relationships between the major ions observed.
Caption: Primary EI fragmentation pathway for a typical chloroacetophenone.
Experimental Protocol: GC-MS Analysis
This section provides a robust, self-validating protocol for the analysis of chloroethyl acetophenones.
Sample Preparation (Solid Phase Extraction)
This protocol is a general guideline for extracting the analyte from a liquid matrix.[16]
-
Cartridge Conditioning: Sequentially pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 SPE cartridge.[16]
-
Sample Loading: Load 10 mL of the sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.[16]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[16]
-
Elution: Elute the target analytes with 5 mL of ethyl acetate into a clean collection vial.[16]
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[16]
Instrumentation and Parameters
The following parameters are a typical starting point and may require optimization based on the specific instrument and column used.[15][16]
Table 2: GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injector Temperature | 250°C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace-level analysis. |
| Carrier Gas | Helium, 1.0 mL/min | Provides good chromatographic efficiency and is inert. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Allows for separation from solvents and other components in the sample matrix. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces repeatable fragmentation for library matching.[15] |
| Ionization Energy | 70 eV | A universal standard that maximizes ionization and provides comparable spectra to established libraries.[15][16] |
| Source Temperature | 230°C | Prevents condensation of analytes in the ion source.[15] |
| Quadrupole Temp. | 150°C | Maintains ion path temperature and prevents contamination.[15] |
| Mass Range | m/z 40-400 | Covers the molecular ion and all expected key fragments.[15] |
| Acquisition Mode | Full Scan | Allows for the identification of unknown compounds and elucidation of fragmentation patterns.[16] |
Experimental Workflow Visualization
Caption: General workflow for the GC-MS analysis of chloroethyl acetophenones.
Conclusion
The mass spectrometric fragmentation of chloroethyl acetophenones is a predictable process governed by fundamental principles of physical organic chemistry, primarily alpha-cleavage. The resulting mass spectra are characterized by a prominent molecular ion peak showing the correct chlorine isotopic pattern and a base peak corresponding to the stable chlorobenzoyl cation. While isomers present similar primary fragments, careful analysis of the full spectrum, combined with chromatographic retention times, allows for their unambiguous differentiation. The protocols and data presented in this guide provide a comprehensive framework for researchers to confidently identify and characterize these important compounds, ensuring the integrity and quality of their work in drug development and chemical synthesis.
References
- Benchchem. Mass Spectrometry of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone: A Comparative Guide.
-
Cambridge University Press. McLafferty Rearrangement. (2010). Available from: [Link]
- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scientific Research Publishing.
- Gastaca, B., et al. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. International Journal of Analytical Mass Spectrometry and Chromatography, 3, 1-13.
- Chemistry Steps. McLafferty Rearrangement. (2025).
- Meira, L. H., et al. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society.
- PMC. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement.
- Benchchem. A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of Alicyclic Acyl Chlorides.
- The Organic Chemistry Tutor. The McLafferty Rearrangement.
- PubMed. Spectral differentiation and gas chromatographic/mass spectrometric analysis of the lacrimators 2-chloroacetophenone and o-chlorobenzylidene malononitrile. (1986).
- Scribd. The McLafferty Rearrangement.
- Chegg. mass spectrum for 4'-chloroacetophenone. (2021).
- University of Arizona. Fragmentation Mechanisms.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023).
- Filo. Explain all possible fragmentation for in mass spectrometry for the following molecule. (2025).
- Benchchem. Application Notes and Protocols for the GC-MS Analysis of 2'-Aminoacetophenone.
- SpectraBase. Acetophenone, 2-chloro- - Optional[MS (GC)] - Spectrum.
- University of Arizona. Interpretation of Mass Spectra.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- YouTube. common fragmentation mechanisms in mass spectrometry. (2022).
- PMC. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024).
- ResearchGate. Mass spectra of acetophenone in the molecular ion region.
- YouTube. Mass Spectral Fragmentation Pathways. (2016).
- University of Copenhagen. Fragmentation mechanisms in electron impact mass spectrometry.
- ResearchGate. Gas chromatographs of asymmetric reduction of acetophenone using free...
- Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry. (2015).
- Metacore. Ion Formation and Organic Fragmentation in LCMS.
Sources
- 1. scirp.org [scirp.org]
- 2. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features [scirp.org]
- 3. scielo.br [scielo.br]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. thiele.ruc.dk [thiele.ruc.dk]
- 8. Explain all possible fragmentation for in mass spectrometry for the follo.. [askfilo.com]
- 9. asdlib.org [asdlib.org]
- 10. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. scribd.com [scribd.com]
- 14. chegg.com [chegg.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Kinetic Profiling: Cyclization of Chloroethyl vs. Bromoethyl Phenols
Executive Summary
In the synthesis of oxygen heterocycles, specifically 2,3-dihydrobenzofurans, the cyclization of 2-(2-haloethyl)phenols represents a classic intramolecular nucleophilic substitution. This guide compares the kinetic profiles of chloroethyl and bromoethyl precursors.[1]
The Bottom Line:
-
Bromoethyl Phenols: Exhibit rapid cyclization kinetics (
faster than chloro- analogs) due to the superior leaving group ability of bromide. Ideal for mild conditions or temperature-sensitive substrates. -
Chloroethyl Phenols: Display significantly slower reaction rates, often requiring elevated temperatures or stronger bases. However, they offer superior shelf-stability and lower raw material costs, making them advantageous for large-scale industrial processes where reaction time is less critical than stability.
Mechanistic Underpinnings
The cyclization proceeds via an intramolecular Williamson ether synthesis mechanism (Exo-Tet ring closure). The reaction is driven by the deprotonation of the phenol to form a phenoxide anion, which subsequently performs a backside nucleophilic attack on the halogen-bearing carbon.
2.1 Reaction Pathway
The rate-determining step (RDS) is the formation of the transition state involving C-O bond formation and C-X bond cleavage.
Figure 1: Mechanistic flow of the base-mediated intramolecular cyclization.
Kinetic & Thermodynamic Comparison
The disparity in cyclization rates is fundamentally thermodynamic, governed by the bond dissociation energy (BDE) of the carbon-halogen bond and the stability of the leaving group anion.
3.1 Comparative Data Table
| Parameter | Chloroethyl Phenol (Cl) | Bromoethyl Phenol (Br) | Impact on Cyclization |
| Bond Dissociation Energy (C-X) | ~84 kcal/mol (351 kJ/mol) | ~70 kcal/mol (293 kJ/mol) | Lower BDE in Br facilitates faster bond cleavage. |
| Bond Length (C-X) | 1.78 Å | 1.93 Å | Longer bond in Br indicates a weaker interaction, lowering activation energy ( |
| Leaving Group pKa (HX) | -7 (HCl) | -9 (HBr) | Lower pKa corresponds to a more stable anion ( |
| Relative Rate ( | 1 (Reference) | ~50 – 200 | Br cyclizes orders of magnitude faster under identical conditions. |
| Typical Reaction Temp | 60°C – 100°C | 25°C – 60°C | Br precursors often cyclize at ambient temperature. |
3.2 The "Leaving Group" Effect
Experimental data confirms that the rate of intramolecular substitution depends heavily on the leaving group. The bromide ion is larger and more polarizable than the chloride ion.[2] This polarizability allows the transition state to be stabilized more effectively, significantly reducing the activation energy (
Technical Note: While Iodine is an even faster leaving group, iodoethyl phenols are rarely used due to instability and light sensitivity. Bromides represent the optimal balance of reactivity and handling.[3]
Experimental Protocols
To objectively compare these rates in your own laboratory, the following self-validating protocols are recommended.
4.1 Synthesis & Kinetic Assay Workflow
This protocol utilizes HPLC to monitor the disappearance of the starting material (SM) and the appearance of the product (Prod).
Figure 2: Kinetic assay workflow for determining rate constants.
4.2 Detailed Methodology
-
Solvent System: Use anhydrous Acetonitrile (MeCN) or DMF. Protic solvents (like Ethanol) can retard the reaction by solvating the nucleophilic phenoxide, though they are greener.
-
Base Selection: Potassium Carbonate (
) is standard. For chloroethyl phenols, if the reaction is too slow, Cesium Carbonate ( ) can be used to utilize the "Cesium Effect" (increased solubility and "naked" anion reactivity). -
Concentration: Run at 0.1 M to favor intramolecular cyclization over intermolecular dimerization.
Strategic Selection Guide
When designing a synthetic route, choose the precursor based on the specific constraints of your project:
| Scenario | Recommended Precursor | Rationale |
| High-Throughput Screening | Bromoethyl | Fast reaction times allow for rapid library generation. |
| Sensitive Substrates | Bromoethyl | Allows cyclization at Room Temp (RT), avoiding thermal degradation of other functional groups. |
| GMP / Large Scale | Chloroethyl | Lower cost; higher stability allows bulk storage without spontaneous cyclization or hydrolysis. |
| One-Pot Procedures | Bromoethyl | If generating the halo-alcohol in situ, the bromine step is often cleaner and faster. |
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Standard text for leaving group trends and bond energies).
-
Stirling, C. J. M. (1979). "Intramolecular reactions."[4][5] Journal of Chemical Education, 56(8), 510. Link
-
Illuminati, G., & Mandolini, L. (1981). "Ring closure reactions of bifunctional chain molecules." Accounts of Chemical Research, 14(4), 95–102. Link
-
Loudon, M. "Reactions of Alkyl Halides: Nucleophilic Substitution and Elimination." Organic Chemistry at CU Boulder. (Source for relative leaving group rates). Link
-
Li, Y., et al. (2020).[4] "Highly Enantioselective Synthesis of 2,3-Dihydrobenzofurans." Organic Letters, 22, 5353-5357.[4] (Modern application of dihydrobenzofuran synthesis protocols). Link
Sources
- 1. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 2. Explain how the following changes affect the rate of the reaction... | Study Prep in Pearson+ [pearson.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
The Imperative of Precursor Purity: A Regulatory and Scientific Perspective
An Application Scientist's Guide to Validating the Purity of 5-Acetyl-2,3-dihydrobenzofuran Precursors
For researchers, scientists, and drug development professionals, the integrity of an active pharmaceutical ingredient (API) is paramount. This integrity begins long before the final synthesis, originating with the quality of the starting materials and key intermediates. 5-Acetyl-2,3-dihydrobenzofuran is a critical building block in the synthesis of numerous pharmaceutical compounds. The purity of its precursors, therefore, is not a matter of simple quality control but a foundational pillar ensuring the safety, efficacy, and regulatory compliance of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of 5-acetyl-2,3-dihydrobenzofuran precursors, with a primary focus on 2,3-dihydrobenzofuran. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative regulatory standards and scientific literature.
In pharmaceutical manufacturing, impurities can arise from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, and residual reagents or solvents.[1][2] The International Council for Harmonisation (ICH) provides a clear framework for the control of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[3][4] Controlling impurities at the precursor stage is a proactive approach that simplifies downstream purification, prevents the formation of difficult-to-remove impurities in the final API, and ensures a consistent and predictable manufacturing process.
An impurity in a precursor like 2,3-dihydrobenzofuran can be carried through the synthetic pathway, potentially reacting to form a new, "downstream" impurity that may be structurally similar to the API, making it challenging and costly to remove. Therefore, a robust analytical strategy to qualify precursors is not merely a recommendation but a critical component of a risk-based approach to drug development.[3]
Analytical Methodologies: A Comparative Overview
The choice of an analytical method for purity determination is dictated by the physicochemical properties of the precursor and its potential impurities, such as volatility, thermal stability, and polarity.[5] The most powerful and widely adopted techniques in the pharmaceutical industry for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and applicability to a wide range of compounds, especially those that are non-volatile or thermally labile.[5][7]
Principle and Rationale: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For precursors like 2,3-dihydrobenzofuran and its derivatives, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (like a mixture of water and acetonitrile or methanol).[8] Polar impurities will elute first, while the less polar analyte and non-polar impurities are retained longer, allowing for effective separation. The choice of a C18 column provides excellent retention for the aromatic benzofuran core and its potential substituted impurities.[8]
Experimental Protocol: HPLC-UV for Purity Determination of 2,3-Dihydrobenzofuran
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid. The acid is added to protonate any basic impurities and ensure consistent peak shapes.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Elution: A gradient is employed to ensure the elution of impurities with a wide range of polarities.
-
0-5 min: 20% B
-
5-25 min: Ramp to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV detection at 254 nm and 280 nm. These wavelengths are chosen based on the UV absorbance maxima of the benzofuran chromophore.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the 2,3-dihydrobenzofuran sample in the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile) to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
Caption: General workflow for HPLC-UV purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable precursors and impurities, GC-MS is an exceptionally powerful technique, offering high-resolution separation (GC) coupled with definitive identification (MS).[5][9]
Principle and Rationale: In GC, the sample is vaporized and travels through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Less volatile compounds (higher boiling points) move more slowly.[9] The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for unambiguous identification of the compound and its co-eluting impurities. This is particularly valuable for identifying unknown impurities that are not commercially available as reference standards.
Experimental Protocol: GC-MS for Purity Determination of 2,3-Dihydrobenzofuran
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness). This phase is suitable for separating a wide range of non-polar to moderately polar aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250 °C. This ensures rapid and complete vaporization of the sample.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injection Mode: Split (e.g., 50:1 ratio). A split injection is used for concentrated samples to avoid overloading the column.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV (Electron Ionization - EI).
-
Acquisition Mode: Full Scan (e.g., m/z 40-500). A full scan is necessary to identify unknown impurities by comparing their spectra to a library (e.g., NIST).
-
Sample Preparation:
-
Prepare a solution of the 2,3-dihydrobenzofuran sample in a volatile solvent like Dichloromethane or Ethyl Acetate at a concentration of approximately 1 mg/mL.
-
Filter if necessary.
-
Caption: Workflow for GC-MS impurity identification and profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for absolute structural elucidation. While HPLC and GC are separative techniques, NMR is primarily a structural one. For precursor validation, ¹H NMR is particularly useful as a rapid, quantitative purity check against a certified reference standard.
Principle and Rationale: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is highly sensitive to the chemical environment of the nucleus, providing detailed information about molecular structure, connectivity, and conformation.[10] For purity assessment, a known amount of an internal standard with a simple, non-overlapping spectrum is added to a precisely weighed sample. By comparing the integral of the analyte's signals to the integral of the standard's signal, the absolute purity (w/w %) can be determined without needing a specific reference standard for the analyte itself (a technique known as qNMR).
Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assay
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A high-purity, stable compound with sharp signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the 2,3-dihydrobenzofuran precursor into a vial.
-
Accurately weigh a similar amount of the chosen internal standard into the same vial.
-
Record both masses precisely.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is critical for accurate quantification. A D1 of 30 seconds is a safe starting point.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Apply Fourier transform and phase correction.
-
Carefully integrate at least one well-resolved, non-overlapping signal for the analyte and one for the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integrated signal, and the weighed masses.
-
Quantitative Comparison of Analytical Methods
The validation of an analytical method provides documented evidence that the procedure is fit for its intended purpose.[11][12] Key validation parameters, as defined by ICH Q2(R1), are summarized below for each technique in the context of precursor purity analysis.
| Validation Parameter | HPLC-UV | GC-MS | ¹H NMR (qNMR) |
| Specificity | High. Demonstrated by resolving the main peak from all impurity peaks. Peak purity can be assessed with a Diode Array Detector (DAD). | Very High. Separation is achieved by GC, and MS provides mass-specific detection, resolving co-eluting peaks. | High. Based on unique chemical shifts for different structures. Overlapping signals can be a limitation. |
| Limit of Detection (LOD) | Low (typically 0.01-0.03% of main peak area). | Very Low (ng to pg level). Excellent for trace impurity detection. | High. Generally not suitable for trace analysis (typically >0.1%). |
| Limit of Quantification (LOQ) | Low (typically 0.03-0.1%).[13] Ideal for meeting ICH reporting thresholds.[1] | Very Low. Can quantify impurities well below typical reporting thresholds. | High. Not typically used for quantifying low-level impurities. |
| Linearity | Excellent over a wide concentration range. | Excellent, but can be affected by matrix effects or detector saturation at high concentrations. | Intrinsically linear as the signal is directly proportional to the number of nuclei. |
| Accuracy | High. Determined by spike/recovery experiments. | High. Can be affected by sample preparation and matrix effects. | Very High. Considered a primary ratio method; can provide a direct measure of purity without a specific reference standard. |
| Precision | Excellent (RSD < 2% for the main component, <10% for impurities). | Excellent (RSD < 5%). | Excellent (RSD < 1%). |
| Primary Application | Routine QC, Purity/Impurity Profiling, Stability Testing. | Volatile Impurity Profiling, Unknown Impurity ID, Residual Solvent Analysis. | Absolute Purity Assay, Structural Confirmation, Reference Standard Characterization. |
Conclusion and Recommendations
Validating the purity of 5-acetyl-2,3-dihydrobenzofuran precursors is a multi-faceted task that requires a scientifically sound, risk-based analytical strategy. No single technique is universally superior; rather, they are complementary tools in the analytical scientist's arsenal.
-
For routine quality control and release testing , a validated HPLC-UV method is the industry standard. It provides a robust, precise, and quantitative assessment of purity and impurity profiles, aligning perfectly with the ICH guidelines for reporting and controlling impurities.[7]
-
For initial characterization, troubleshooting, and identification of unknown or volatile impurities , GC-MS is indispensable. Its ability to provide structural information on trace components is critical for understanding the impurity landscape of a synthetic process.[6]
-
For the absolute purity assignment of a reference standard or for a definitive, independent purity check , qNMR is the most powerful method. It provides a direct, highly accurate measurement of the mass fraction of the analyte without reliance on a separate standard of the same compound.
A comprehensive validation strategy will often employ HPLC as the primary method for routine analysis, supported by GC-MS for volatile impurities and NMR for structural confirmation and reference standard characterization. This orthogonal approach ensures the highest level of confidence in the quality of the precursor, thereby safeguarding the integrity of the entire drug development process.
References
-
ICH. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]
-
Morampudi, S. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. LinkedIn. Available at: [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]
-
IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV. Available at: [Link]
-
Journal of Applied Bioanalysis. (2023). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Journal of Applied Bioanalysis. Available at: [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH. Available at: [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. Available at: [Link]
-
ResolveMass Laboratories. (2025). Analytical Method Development and Validation in Pharmaceuticals. ResolveMass. Available at: [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10, 1-18. Available at: [Link]
-
Pharmaguideline. (2024). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Organic-Chemistry.org. Available at: [Link]
-
Li, J., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 19(5), 309-323. Available at: [Link]
-
Majumdar, D. C., & Das, S. (2018). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Tetrahedron, 74(51), 7225-7256. Available at: [Link]
-
Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2). Available at: [Link]
-
Indian Academy of Sciences. (2011). Resolution of 2,3-dihydro-benzofuran-3-ols. Journal of Chemical Sciences, 123(4), 459-466. Available at: [Link]
-
Shi, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540. Available at: [Link]
-
ATSDR. (1990). Toxicological Profile for 2,3-Benzofuran. Agency for Toxic Substances and Disease Registry. Available at: [Link]
- Google Patents. (2006). Asymmetric synthesis of dihydrobenzofuran derivatives.
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-71. Available at: [Link]
-
DEA.gov. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Microgram Journal, 9(1). Available at: [Link]
Sources
- 1. tasianinch.com [tasianinch.com]
- 2. database.ich.org [database.ich.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. ikev.org [ikev.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. dea.gov [dea.gov]
- 11. particle.dk [particle.dk]
- 12. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 13. resolvemass.ca [resolvemass.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
